(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
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Overview
Description
(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride typically involves several steps:
Bromination: The starting material, 2,3-dihydro-1-benzofuran, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 3rd position.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form dihydro derivatives or amine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the bromine or amine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofurans, amine derivatives, and oxidized compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydro-1-benzofuran: Lacks the amine group, resulting in different chemical and biological properties.
2,3-dihydro-1-benzofuran-3-amine:
6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is unique due to the presence of both bromine and amine groups, which confer specific reactivity and potential biological activities. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTOLFCXRXFGKD-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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